Cas no 1273838-02-0 ([3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine)
amine structure](https://www.kuujia.com/scimg/cas/1273838-02-0x500.png)
[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-propanamine, 1-ethyl-N-methyl-
- 3-(1-Ethyl-1h-pyrazol-4-yl)propyl](methyl)amine
- [3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine
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- Inchi: 1S/C9H17N3/c1-3-12-8-9(7-11-12)5-4-6-10-2/h7-8,10H,3-6H2,1-2H3
- InChI Key: VEYWNGXLOMIIRG-UHFFFAOYSA-N
- SMILES: N1(CC)C=C(CCCNC)C=N1
[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E210066-1g |
[3-(1-Ethyl-1h-pyrazol-4-yl)propyl](methyl)amine |
1273838-02-0 | 1g |
$ 660.00 | 2022-06-05 | ||
Enamine | EN300-1217804-10.0g |
[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine |
1273838-02-0 | 10g |
$6697.0 | 2023-05-02 | ||
Life Chemicals | F2147-6883-0.25g |
[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine |
1273838-02-0 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
Life Chemicals | F2147-6883-5g |
[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine |
1273838-02-0 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Enamine | EN300-1217804-0.1g |
[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine |
1273838-02-0 | 0.1g |
$1371.0 | 2023-05-02 | ||
Enamine | EN300-1217804-0.25g |
[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine |
1273838-02-0 | 0.25g |
$1432.0 | 2023-05-02 | ||
Enamine | EN300-1217804-0.5g |
[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine |
1273838-02-0 | 0.5g |
$1495.0 | 2023-05-02 | ||
Enamine | EN300-1217804-1.0g |
[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine |
1273838-02-0 | 1g |
$1557.0 | 2023-05-02 | ||
Enamine | EN300-1217804-2.5g |
[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine |
1273838-02-0 | 2.5g |
$3051.0 | 2023-05-02 | ||
Life Chemicals | F2147-6883-10g |
[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine |
1273838-02-0 | 95%+ | 10g |
$1957.0 | 2023-09-06 |
[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine Related Literature
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Additional information on [3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine
Comprehensive Analysis of [3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine (CAS No. 1273838-02-0)
The compound [3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine (CAS No. 1273838-02-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazole ring and an amine functional group, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery and crop protection, aligning with current trends in sustainable agriculture and precision medicine.
One of the most searched questions about CAS No. 1273838-02-0 relates to its synthetic pathways and reactivity. The compound’s 1-ethyl-1H-pyrazol-4-yl moiety contributes to its stability under various conditions, while the propylamine chain enhances its solubility in polar solvents. This balance of properties is critical for optimizing bioavailability in pharmaceutical formulations, a topic frequently explored in medicinal chemistry forums and publications.
In the context of green chemistry, [3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine is often discussed for its potential role in reducing synthetic waste. Modern laboratories prioritize atom-efficient reactions, and this compound’s modular structure allows for streamlined multi-step synthesis. Such advancements resonate with industries aiming to meet ESG (Environmental, Social, and Governance) standards, a hot topic in 2024.
Another trending discussion revolves around the compound’s structure-activity relationship (SAR). The methylamine group’s electronic effects on the pyrazole ring can influence binding affinity in target proteins, a key consideration for kinase inhibitors in oncology research. This aligns with frequent searches for "pyrazole derivatives in cancer therapy" and "amine-functionalized drug candidates."
From an industrial perspective, scalability of CAS No. 1273838-02-0 production is a common query. Manufacturers emphasize cost-effective routes using catalytic amination or reductive alkylation, techniques often highlighted in process chemistry webinars. The compound’s compatibility with continuous flow reactors further positions it as a candidate for Industry 4.0 adoption.
Analytical characterization of [3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine typically involves NMR spectroscopy and mass spectrometry, with researchers frequently searching for "HPLC purity methods" for this CAS number. Its logP and pKa values are also widely documented, supporting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling in preclinical studies.
Emerging applications include its use in material science, where the amine group facilitates surface functionalization of polymers. This intersects with searches for "smart coatings" and "bioactive materials," reflecting cross-disciplinary interest. Patent databases reveal incremental innovations leveraging this compound’s ligand properties in catalysis.
Regulatory aspects of CAS 1273838-02-0 remain compliant with major chemical inventories like REACH and TSCA, addressing another frequent user concern. Safety data sheets emphasize standard laboratory handling protocols, avoiding hazards associated with more reactive analogs.
In summary, [3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine exemplifies how targeted molecular design meets diverse industrial needs. Its relevance to high-throughput screening libraries and agrochemical adjuvants ensures sustained academic and commercial interest, making it a noteworthy subject in contemporary chemical innovation discourse.
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